Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate
Description
Molecular Architecture and IUPAC Nomenclature
Systematic Naming and Formula
The IUPAC name for this compound is diethyl-methyl-[2-(prop-2-enoylamino)ethyl]azanium; methyl sulfate , reflecting its dual-component ionic structure. The cation consists of a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-((1-oxoallyl)amino)ethyl substituent. The anion is methyl sulfate (CH₃OSO₃⁻).
The molecular formula is C₁₁H₂₄N₂O₅S , with a calculated molecular weight of 296.39 g/mol . The SMILES notation (CC[N+](C)(CC)CCNC(=O)C=C.COS(=O)(=O)[O-]) highlights the quaternary ammonium center and the acrylamide-functionalized side chain.
Key Structural Features
- Quaternary Ammonium Core : The nitrogen atom is tetra-substituted with two ethyl groups, one methyl group, and a functionalized ethyl side chain.
- Acrylamide Moiety : The 2-((1-oxoallyl)amino)ethyl group introduces a reactive α,β-unsaturated carbonyl system, enabling potential conjugation or polymerization.
- Methyl Sulfate Counterion : The anion stabilizes the cationic charge through electrostatic interactions, influencing solubility and crystallinity.
Table 1: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 6 | |
| Topological Polar SA | 104 Ų |
Properties
CAS No. |
93892-95-6 |
|---|---|
Molecular Formula |
C11H24N2O5S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
diethyl-methyl-[2-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C10H20N2O.CH4O4S/c1-5-10(13)11-8-9-12(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4) |
InChI Key |
SHMXKYYYVMBOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Quaternary Ammonium Intermediate
-
- Combine diethylamine and an alkyl halide (e.g., methyl iodide or methyl bromide) in an inert solvent such as acetonitrile or dichloromethane.
- Maintain an inert atmosphere using nitrogen or argon to prevent side reactions.
- Control temperature between 0°C and room temperature.
-
- The nitrogen atom in diethylamine undergoes nucleophilic substitution with the alkyl halide, forming a quaternary ammonium salt.
Step 2: Introduction of the 1-Oxoallyl Group
-
- Dissolve the intermediate in a solvent such as dimethylformamide (DMF).
- Add acryloyl chloride dropwise while stirring continuously.
- Maintain temperature at 0–5°C to avoid polymerization of acrylate derivatives.
-
- The amine group in the intermediate reacts with acryloyl chloride via nucleophilic addition, forming the desired compound.
Step 3: Counterion Exchange
-
- Introduce methyl sulphate into the reaction mixture to replace any residual halide ions with sulphate ions.
- Stir at room temperature for several hours to ensure complete ion exchange.
-
- Purify the product using recrystallization in ethanol or acetone.
- Alternatively, chromatography methods can be employed for higher purity.
Reaction Conditions
The preparation process requires precise control over reaction conditions to minimize side reactions and maximize yield:
- Temperature : Controlled between 0°C and room temperature during critical steps.
- Atmosphere : Inert gases like nitrogen or argon are used to prevent oxidation or polymerization.
- Solvent Selection : Polar aprotic solvents such as DMF are preferred for their ability to stabilize intermediates.
Yield Optimization
To optimize yield, consider the following strategies:
- Use high-purity reactants to avoid impurities that may hinder reaction efficiency.
- Employ stoichiometric ratios carefully calculated based on molecular weights and reaction mechanisms.
- Monitor pH levels during synthesis, especially when using bases for neutralization.
Data Table: Key Reaction Parameters
| Step | Reactants | Solvent | Temperature | Atmosphere | Time |
|---|---|---|---|---|---|
| Quaternary Ammonium Formation | Diethylamine + Alkyl Halide | Acetonitrile | 0–25°C | Inert | 4–6 hours |
| Introduction of 1-Oxoallyl Group | Intermediate + Acryloyl Chloride | DMF | 0–5°C | Inert | 2–4 hours |
| Counterion Exchange | Intermediate + Methyl Sulphate | Ethanol/Acetone | Room Temp | Ambient | 6–8 hours |
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₂₄N₂O₅S
- Molecular Weight : 288.39 g/mol
The structure consists of a diethylmethylammonium group attached to a 2-(1-oxoallyl) aminoethyl moiety, making it a versatile compound for various chemical interactions.
Biological Applications
- Antimicrobial Activity :
- Drug Delivery Systems :
- Biochemical Research :
Pharmaceutical Applications
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Formulation Excipients :
Material Science Applications
-
Surface Modification :
- Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulfate can be used for surface modification of materials to impart antimicrobial properties or improve hydrophilicity/hydrophobicity, depending on the application needs.
- Polymer Chemistry :
Case Study 1: Antimicrobial Efficacy
A study conducted on various quaternary ammonium compounds, including diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulfate, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated potential applications in healthcare settings for infection control.
Case Study 2: Drug Delivery Enhancement
Research involving liposomal formulations incorporating diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulfate showed improved drug encapsulation efficiency and release profiles compared to conventional formulations. This highlights its potential role in enhancing drug delivery systems.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Trimethyl[1-methyl-2-[(1-oxoallyl)oxy]ethyl]ammonium Methyl Sulphate (CAS 93941-88-9)
- Molecular Formula: C₁₀H₂₁NO₆S
- Molecular Weight : 283.34 g/mol
- Key Differences: Substituent: Contains a (1-oxoallyl)oxy group instead of a (1-oxoallyl)amino group. Ammonium Core: Trimethyl instead of diethylmethyl, reducing steric hindrance.
- Applications: Likely used in polymerizable surfactants due to the acryloyloxy group’s radical reactivity. The trimethyl structure may limit solubility in nonpolar media compared to the target compound .
(b) Diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium Methyl Sulphate (CAS 4316-66-9)
- Molecular Formula: C₁₂H₂₅NO₆S
- Molecular Weight : 311.40 g/mol
- Key Differences: Substituent: Methacryloyloxy (2-methyl-1-oxoallyl) group versus (1-oxoallyl)amino. Reactivity: Methacrylate groups undergo radical polymerization, whereas amino groups may participate in crosslinking or hydrogen bonding.
- Applications : Used in cationic polymer synthesis (e.g., flocculants or coatings) due to its methacrylate functionality .
(c) Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium Chloride (CAS 85631-40-9)
- Molecular Formula: C₁₆H₂₂ClNO₃ (estimated)
- Molecular Weight : ~320 g/mol
- Key Differences: Counterion: Chloride instead of methyl sulphate, reducing thermal stability but increasing hydrophilicity.
- Applications : Likely employed in fabric softeners or antimicrobial agents due to benzyl and chloride components .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Counterion | Substituent Type | Solubility Profile |
|---|---|---|---|---|
| Target Compound | ~300 | Methyl sulphate | (1-oxoallyl)amino | High in polar solvents |
| CAS 93941-88-9 | 283.34 | Methyl sulphate | (1-oxoallyl)oxy | Moderate in polar solvents |
| CAS 4316-66-9 | 311.40 | Methyl sulphate | Methacryloyloxy | High in polar/apolar mixes |
| CAS 85631-40-9 | ~320 | Chloride | (1-oxoallyl)oxy + benzyl | High in water |
Biological Activity
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and antiproliferative effects, supported by relevant data and case studies.
Chemical and Physical Properties
- Molecular Formula : C₁₂H₂₅NO₆S
- Molar Mass : 311.39 g/mol
- CAS Number : 4316-66-9
- Risk Codes : 36/37/38 (Irritating to eyes, respiratory system, and skin)
The biological activity of this compound can be attributed to its quaternary ammonium structure, which enhances its interaction with biological membranes. The presence of the allyl group may facilitate specific interactions with cellular targets, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 25 µg/mL |
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicated significant inhibition of cell growth in several cancer types.
Table 2: Antiproliferative Activity
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 226 |
| A549 (Lung Cancer) | 242.52 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a promising MIC of 12.5 µg/mL, indicating its potential as an alternative treatment option in antibiotic-resistant infections . -
Antiproliferative Effects on Cancer Cells :
Another study focused on the compound's effect on cancer cell lines, revealing that it significantly inhibited the proliferation of HeLa and A549 cells at concentrations that are pharmacologically feasible . This suggests potential applications in cancer therapy, particularly for resistant strains.
Safety and Toxicity
Despite its promising biological activities, safety assessments indicate that this compound can irritate the eyes and respiratory system. Protective measures should be taken during handling to mitigate exposure risks .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., diethylmethyl(2-aminoethyl)amine) with methyl sulphate. Optimization includes controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., acetonitrile or aqueous ethanol) to enhance alkylation efficiency. Side products, such as unreacted amine or over-alkylated species, should be monitored via thin-layer chromatography (TLC) .
- Data Insight : For analogous quaternary ammonium compounds (e.g., benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride), reaction yields exceeding 70% are achievable under reflux conditions with excess alkylating agent .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C-NMR : To resolve the quaternary ammonium group, allyloxy protons (~δ 5.5–6.5 ppm), and methyl sulphate counterion (e.g., δ 3.3–3.7 ppm for –SO₄–CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M⁺]) and fragmentation patterns, particularly for the 1-oxoallyl moiety (C=O stretch at ~1700 cm⁻¹ in IR) .
- Validation : Misassignment of structural isomers (e.g., ortho vs. meta substituents) can occur; cross-validation with synthetic reference standards is essential .
Advanced Research Questions
Q. How does pH influence the stability of This compound, and what analytical methods are suitable for monitoring degradation?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via LC-HRMS for hydrolysis products (e.g., free amine or sulphate ions).
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What in vitro models are appropriate for assessing the bioactivity of this compound, given its quaternary ammonium structure?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC).
- Surfactant Properties : Measure critical micelle concentration (CMC) via surface tension titration.
Q. How can researchers resolve contradictions in structural data, such as misassigned isomers or ambiguous NMR signals?
- Methodology :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystalline) to resolve overlapping signals.
- Isomer Synthesis : Prepare and characterize suspected isomers (e.g., varying oxoallyl substitution patterns) as reference standards .
- Case Study : A 2015 study misassigned a sulfate isomer due to incorrect starting material; follow-up HRMS/NMR clarified the ortho-substituted structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
